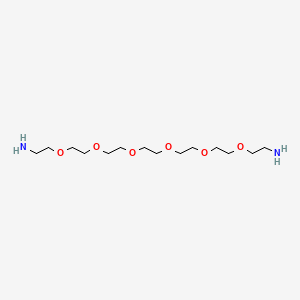

Amino-PEG6-amine

Vue d'ensemble

Description

Amino-PEG6-amine is a polyethylene glycol derivative containing two amino groups. This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. The presence of two amino groups makes it highly reactive with carboxylic acids, activated esters, and carbonyl compounds, making it a versatile reagent in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amino-PEG6-amine can be synthesized through several methods:

Reductive Amination: This involves the reaction of polyethylene glycol with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Nucleophilic Displacement: Polyethylene glycol can be functionalized with tosylate or mesylate groups, which are then displaced by an amine nucleophile to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions with carboxylic acids, activated esters, and carbonyl compounds to form amide or imine linkages.

Conjugation Reactions: It can be conjugated to proteins, peptides, and other biomolecules through its amino groups, enhancing their solubility and stability.

Common Reagents and Conditions:

Carboxylic Acids and Activated Esters: These reagents react with the amino groups of this compound under mild conditions to form stable amide bonds.

Carbonyl Compounds: Aldehydes and ketones react with this compound to form imines or secondary amines, often in the presence of a reducing agent.

Major Products:

Amide Derivatives: Formed from reactions with carboxylic acids and activated esters.

Imine and Secondary Amine Derivatives: Formed from reactions with aldehydes and ketones.

Applications De Recherche Scientifique

Chemical Applications

Linker in Synthesis

Amino-PEG6-amine serves as an effective linker in the synthesis of complex molecules. Its structure allows for the formation of stable covalent bonds with various functional groups, facilitating the construction of intricate molecular architectures. This property is particularly useful in the development of multifunctional materials and drug conjugates.

Surface Modification

The compound is also utilized in surface modification techniques. By attaching to surfaces, it can improve biocompatibility and reduce nonspecific binding, which is essential for applications in biosensors and medical devices.

Biological Applications

Bioconjugation

this compound plays a crucial role in bioconjugation processes. Its amino groups react readily with carboxylic acids and activated esters, allowing for the attachment of proteins, peptides, or other biomolecules. This enhances the solubility and stability of these biomolecules in aqueous environments, making them more effective for therapeutic applications.

Drug Delivery Systems

In medicine, this compound is employed to improve the pharmacokinetics of therapeutic agents. By conjugating drugs with this compound, researchers can enhance drug solubility and bioavailability, leading to more effective treatments with potentially reduced side effects.

Medical Research

Antibody-Drug Conjugates (ADCs)

this compound is integral in the development of antibody-drug conjugates. Its bifunctional nature allows it to link antibodies to cytotoxic drugs while maintaining their specificity for target cells. This strategy enhances the therapeutic index of anticancer therapies by delivering drugs directly to tumor cells while minimizing systemic exposure.

Nanotechnology Applications

In nanotechnology, this compound is used to modify nanoparticles for drug delivery applications. The hydrophilic PEG spacer increases the stability and circulation time of nanoparticles in biological systems, thereby improving their efficacy as drug carriers.

Industrial Applications

Functionalized Polymers

The compound is utilized in the synthesis of functionalized polymers that are used across various industries, including pharmaceuticals and biotechnology. These polymers can be tailored for specific applications such as controlled release systems or as scaffolds for tissue engineering.

Surface Coatings

this compound can be applied in creating functional coatings that enhance surface properties such as hydrophilicity or biocompatibility. These coatings are valuable in medical devices and implants to reduce biofouling and improve integration with biological tissues.

Case Studies

-

Pegylation Effects on Antimicrobial Peptides (2023)

A study demonstrated that pegylation with PEG derivatives significantly improved the solubility and reduced aggregation of antimicrobial peptides, enhancing their therapeutic potential against infections . -

Development of ADCs Using this compound (2024)

Research highlighted the successful use of this compound in constructing antibody-drug conjugates that showed improved targeting efficacy and reduced toxicity compared to traditional chemotherapeutics . -

Nanoparticle Functionalization (2024)

A recent investigation into nanoparticle drug delivery systems revealed that modifying nanoparticles with this compound increased circulation time and reduced immunogenicity, leading to enhanced therapeutic outcomes .

Mécanisme D'action

The mechanism of action of Amino-PEG6-amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, activated esters, and carbonyl compounds, forming amide or imine linkages. This reactivity allows it to modify proteins, peptides, and other biomolecules, enhancing their solubility, stability, and bioavailability .

Comparaison Avec Des Composés Similaires

Amino-PEG4-amine: Contains four ethylene glycol units and two amino groups.

Amino-PEG8-amine: Contains eight ethylene glycol units and two amino groups.

Uniqueness of Amino-PEG6-amine: this compound strikes a balance between hydrophilicity and spacer length, making it versatile for various applications. Its moderate length allows for efficient conjugation without causing significant steric hindrance, making it a preferred choice for many researchers .

Activité Biologique

Amino-PEG6-amine is a bifunctional polyethylene glycol (PEG) derivative characterized by two amino groups. Its chemical formula is , with a molecular weight of approximately 320.43 g/mol. This compound is notable for its ability to enhance the properties of bioconjugates, particularly in drug delivery systems and bioconjugation applications.

This compound features a hydrophilic PEG spacer that significantly increases the solubility of conjugated compounds in aqueous environments. The presence of two amino groups allows for versatile conjugation reactions, making it suitable for various applications in biomedicine, including:

- Antibody-drug conjugates (ADCs) : Enhancing the delivery and efficacy of therapeutic agents.

- Proteolysis-targeting chimeras (PROTACs) : Facilitating targeted protein degradation.

While this compound does not exhibit a specific mechanism of action on its own, it functions primarily as a linker molecule. The PEG component improves solubility and stability, while the amino groups facilitate conjugation with biomolecules, enhancing their therapeutic potential. This dual functionality is crucial for developing more effective drug delivery systems.

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of drug delivery and bioconjugation:

- Drug Solubility and Bioavailability : The hydrophilic nature of this compound improves the solubility and bioavailability of poorly soluble drugs, which is critical for effective therapeutic outcomes.

- Bioconjugation Applications : The compound can form stable conjugates with proteins and other biomolecules, which is essential for creating targeted therapies such as ADCs .

- Cellular Uptake : Studies have indicated that compounds linked with this compound can achieve higher cellular concentrations compared to their unmodified counterparts, enhancing their therapeutic effects .

Comparative Analysis

The following table compares this compound with other related PEG derivatives:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Amino-PEG4-amine | Amine | Shorter chain length; less hydrophilicity |

| Amino-PEG8-amine | Amine | Longer chain; potentially better solubility |

| Azido-PEG6-amine | Azide | Suitable for click chemistry applications |

| Methoxy-PEG6-amine | Methoxy | Less reactive; primarily used for passive targeting |

| Carboxylic Acid PEG | Carboxylic Acid | Reactive with amines; used for different conjugation strategies |

This compound stands out due to its dual amino functionality combined with a moderate chain length, making it versatile for various bioconjugation applications while maintaining good solubility properties.

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

- Antibody Conjugation : A study demonstrated that ADCs utilizing this compound showed improved therapeutic index and reduced off-target effects compared to traditional ADCs. The PEG linker provided enhanced stability and solubility in physiological conditions .

- PROTAC Development : Research involving PROTACs has shown that incorporating this compound as a linker significantly increased the degradation efficiency of target proteins in cellular models, showcasing its potential in targeted cancer therapies .

- Intracellular Transport : Investigations into the intracellular transport capabilities of aminopolyamines have revealed that compounds similar to this compound can effectively deliver pharmacophores into cells, enhancing therapeutic efficacy against various diseases .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBZAAOSFDHURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.